NSC45586

Intervertebral Disc Degeneration Nucleus Pulposus PHLPP Inhibitor

NSC45586 is the preferred chemical probe for PHLPP-dependent AKT signaling studies. It activates AKT selectively in neurons and preserves nucleus pulposus cell phenotype in IVD degeneration models, outperforming analogs like NSC117079 and SC79. Supplied as sodium salt with verified ≥98% purity and high DMSO solubility for reproducible results.

Molecular Formula C20H18N6NaO3+
Molecular Weight 413.4 g/mol
CAS No. 6300-44-3
Cat. No. B560457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC45586
CAS6300-44-3
SynonymsNSC-45586;  Sodium 3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
Molecular FormulaC20H18N6NaO3+
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+]
InChIInChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1
InChIKeyXPYXCDXPWJROPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC45586 (CAS 6300-44-3) as a Pan-PHLPP Inhibitor: Procurement and Differentiation Guide


NSC45586 (CAS 6300-44-3) is a small-molecule, pan-inhibitor of Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP), with selective inhibition of the PHLPP1 and PHLPP2 isoforms [1]. As a research-grade chemical probe, NSC45586 targets the PP2C phosphatase domain within these proteins, leading to the activation of AKT signaling in neuronal cells . The compound is supplied as a sodium salt (molecular weight 412.38 g/mol), ensuring high solubility in DMSO (82 mg/mL) and a verified purity of ≥98% via HPLC . Its unique molecular scaffold is defined by the IUPAC name sodium 5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoate, distinguishing it from other PHLPP-targeting compounds [1].

Why NSC45586 (CAS 6300-44-3) Cannot Be Substituted with Generic PHLPP or AKT Modulators


The PHLPP signaling axis is complex, with distinct isoforms (PHLPP1 and PHLPP2) exhibiting differential substrate specificity and cellular functions. NSC45586 is a dual inhibitor of both PHLPP1 and PHLPP2 [1]. Substituting NSC45586 with a selective PHLPP1 inhibitor or a direct AKT activator would yield profoundly different biological outcomes. For instance, direct AKT activators like SC79 bypass upstream phosphatase regulation entirely [2], while selective PHLPP1 inhibition (e.g., via shRNA) fails to replicate the PHLPP2-dependent effects observed with NSC45586 in certain cell types [3]. Furthermore, even closely related pan-PHLPP inhibitors, such as NSC117079, exhibit distinct efficacy and signaling profiles [4]. Therefore, generic substitution based solely on target class (PHLPP or AKT pathway) without considering the specific isoform profile and downstream molecular consequences of NSC45586 will lead to irreproducible or misinterpreted experimental results, particularly in studies of AKT-mediated survival, cell differentiation, and tissue-specific responses.

NSC45586 (CAS 6300-44-3): Quantitative Differentiation from NSC117079 and Other PHLPP/AKT Modulators


NSC45586 vs. NSC117079: Superior Efficacy in Preserving Nucleus Pulposus Cell Health and Phenotype

In a direct head-to-head comparison using a mouse intervertebral disc (IVD) organ culture model and degenerated human nucleus pulposus (NP) cells, NSC45586 demonstrated superior efficacy in preserving healthy NP cell morphology and suppressing apoptosis compared to NSC117079. While both compounds are pan-PHLPP inhibitors, only NSC45586 preserved vacuolated notochordal cell morphology and KRT19 expression under serum-deprived degenerative conditions [1]. In degenerated human NP cells, NSC45586 increased cell viability and expression of the anabolic markers KRT19, ACAN, and SOX9 while reducing the catabolic marker MMP13; in contrast, NSC117079 only increased KRT19 expression [1].

Intervertebral Disc Degeneration Nucleus Pulposus PHLPP Inhibitor NSC45586

NSC45586 vs. NSC117079: Distinct Signaling Bias in Neuronal Cells and Astrocytes

A direct comparative study in rat cortical neurons and astrocytes revealed that while both NSC45586 and NSC117079 are pan-PHLPP inhibitors, they exhibit distinct effects on AKT and ERK phosphorylation. In astrocytes, both inhibitors blocked AKT activation, but NSC117079 uniquely reduced astrocyte viability, an effect not observed with NSC45586 [1]. Furthermore, NSC45586 more potently inhibited AKT compared with NSC117079, whereas NSC117079 more potently inhibited ERK compared with NSC45586 [2]. This differential signaling bias is critical for experimental design in neurobiology.

Neuroprotection AKT Signaling Astrocyte Biology PHLPP Inhibition

NSC45586 vs. Direct AKT Activator SC79: Fundamental Mechanistic Divergence in Neuroprotection

While both NSC45586 (a PHLPP inhibitor) and SC79 (a direct AKT activator) can increase AKT signaling, their mechanisms and biological outcomes differ fundamentally. NSC45586 inhibits the phosphatase that deactivates AKT, thereby prolonging endogenous AKT activity in response to physiological stimuli [1]. In contrast, SC79 binds directly to the PH domain of AKT, forcing a conformation favorable for phosphorylation and activation independent of upstream signaling [2]. In the context of global brain ischemia, NSC45586's effect is limited to neurons, whereas selective PHLPP1 inhibition (e.g., by shRNA) is neuroprotective in both neurons and astrocytes [3]. SC79, as a direct AKT activator, would activate AKT in all cell types, potentially leading to different off-target or pleiotropic effects. The choice between these tools depends on whether the research question requires modulation of endogenous phosphatase activity or direct, unregulated AKT activation.

Neuroprotection AKT Signaling Ischemia PHLPP Inhibitor

NSC45586 vs. NSC117079: Differential Potency in Inhibiting TGF-β1-Induced SMAD2 Phosphorylation in Vascular Smooth Muscle Cells

In a study investigating vascular smooth muscle cell (VSMC) calcification, both NSC45586 and NSC117079 were used to inhibit PHLPP phosphatases. However, a clear difference in potency was observed. Biochemical inhibition of PHLPP using NSC45586 at 100 µM decreased TGF-β1-induced SMAD2 phosphorylation, whereas a higher concentration of NSC117079 (200 µM) was required to achieve a comparable effect [1]. This indicates that NSC45586 is more potent than NSC117079 in this cellular context.

Vascular Calcification TGF-β Signaling SMAD2 PHLPP Inhibitor

NSC45586 vs. Generic AKT Inhibitors: Opposite Effects on AKT Phosphorylation and Cellular Fate

NSC45586 functions as an indirect AKT activator by inhibiting the phosphatase (PHLPP) that dephosphorylates AKT at Ser473 [1]. This is in direct contrast to AKT inhibitors like MK-2206, which are allosteric inhibitors of AKT1/2/3 with IC50 values in the low nanomolar range (e.g., 8 nM for AKT1) [2]. While MK-2206 is used to suppress AKT signaling in cancer models, NSC45586 is employed to enhance AKT signaling for neuroprotection or other contexts where promoting survival is desired [3]. The choice between these compounds is therefore dictated by the research objective: inhibition vs. activation of the AKT pathway.

AKT Signaling Apoptosis PHLPP Inhibitor Cancer Biology

NSC45586 vs. Other PHLPP Inhibitors (NSC47924, NSC74429): Comparative Potency and Selectivity

NSC45586 is one of several small-molecule PHLPP inhibitors, each with distinct potency and selectivity profiles. NSC45586 is a pan-PHLPP inhibitor (selective for PHLPP1 and PHLPP2) with an IC50 of 4 µM against PHLPP2 . Other PHLPP inhibitors include NSC47924 (IC50 = 4 µM) and NSC74429 (IC50 < 5 µM) . However, NSC45586 is distinguished by its well-documented cell-type-specific effects (e.g., neuron-specific AKT activation) [1] and its superior efficacy over NSC117079 in specific disease-relevant models (e.g., IVD degeneration) [2]. While IC50 values are comparable across some PHLPP inhibitors, the functional selectivity and differential efficacy of NSC45586 in complex biological systems make it a unique and often superior research tool for studying PHLPP-dependent pathways in neurobiology and musculoskeletal research.

PHLPP Inhibitor IC50 Selectivity NSC45586

NSC45586 (CAS 6300-44-3): Optimal Application Scenarios Based on Quantitative Differentiation


Investigating PHLPP-Dependent AKT Signaling in Neuronal Survival and Neuroprotection

NSC45586 is the ideal chemical probe for studies of PHLPP-dependent AKT signaling in neurons. Its neuron-specific activation of AKT [1] makes it superior to direct AKT activators like SC79, which act indiscriminately across all cell types. Furthermore, its bias toward AKT inhibition over ERK inhibition, unlike its analog NSC117079 [2], ensures a cleaner experimental readout. This is critical for dissecting neuroprotective mechanisms in models of ischemia, traumatic brain injury, or neurodegenerative diseases.

Research on Intervertebral Disc Degeneration and Nucleus Pulposus Cell Homeostasis

For researchers studying intervertebral disc (IVD) degeneration, NSC45586 is the tool of choice over its closest analog, NSC117079. Direct comparative studies demonstrate that only NSC45586 preserves a healthy nucleus pulposus cell phenotype in both mouse and human models [1]. This unique efficacy, particularly in preserving cell morphology and anabolic gene expression, positions NSC45586 as the preferred compound for investigating PHLPP's role in IVD health and for screening potential therapeutic interventions for disc degeneration.

Studies of Vascular Calcification and TGF-β Signaling in Smooth Muscle Cells

NSC45586 offers a potency advantage in vascular smooth muscle cell (VSMC) research. It effectively reduces TGF-β1-induced SMAD2 phosphorylation and VSMC calcification at a concentration of 100 µM, whereas its analog NSC117079 requires a 2-fold higher dose (200 µM) to achieve a similar effect [1]. For studies on vascular calcification, chronic kidney disease, or arterial medial calcification, using NSC45586 can minimize off-target effects associated with higher compound concentrations.

Elucidating Cell-Type-Specific PHLPP Functions in Glial Biology

NSC45586 provides a unique tool for investigating PHLPP2-dependent signaling in astrocytes. Unlike its analog NSC117079, NSC45586 does not reduce astrocyte viability [1]. This differential toxicity allows researchers to use NSC45586 to probe PHLPP2-mediated prosurvival mechanisms in glial cells without confounding cytotoxic effects. This is essential for studies of brain injury, neuroinflammation, and glial-neuronal interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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